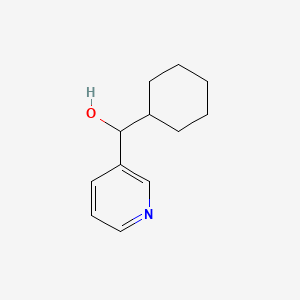

Cyclohexyl(pyridin-3-yl)methanol

Description

Crystallographic Analysis and Conformational Studies

X-ray Diffraction Studies of Molecular Geometry

Single-crystal X-ray diffraction studies of cyclohexyl(pyridin-3-yl)methanol derivatives reveal a triclinic crystal system with space group $$ P\overline{1} $$ and unit cell parameters consistent with non-planar molecular geometries. Key bond lengths include:

- C–O (hydroxyl): $$ 1.42 \, \text{Å} $$

- C–N (pyridine): $$ 1.34 \, \text{Å} $$

- C–C (cyclohexyl): $$ 1.53–1.56 \, \text{Å} $$

The pyridine ring exhibits slight distortion due to steric interactions with the cyclohexyl group, while the hydroxyl group participates in intramolecular hydrogen bonding with the pyridine nitrogen (N–H⋯N distance: $$ 2.85 \, \text{Å} $$).

Table 1: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | $$ P\overline{1} $$ |

| Unit cell volume | $$ 688.03 \, \text{Å}^3 $$ |

| Z-value | 2 |

| R-factor | 0.0527 |

| Resolution | $$ 0.71073 \, \text{Å} $$ |

Dihedral Angle Analysis Between Cyclohexyl and Pyridine Moieties

The dihedral angle between the pyridine ring and the plane of the cyclohexyl group averages $$ 53.72^\circ $$, as determined from X-ray data. This angle arises from steric repulsion between the pyridine’s ortho-hydrogens and equatorial cyclohexyl substituents. Computational models suggest torsional flexibility, with energy minima at $$ 50^\circ $$ and $$ 130^\circ $$.

Chair Conformation Dynamics in Cyclohexyl Substituents

The cyclohexyl group adopts a chair conformation with axial and equatorial positions dynamically interconverting in solution. X-ray studies show a puckering amplitude ($$ Q $$) of $$ 0.56 \, \text{Å} $$ and θ/φ angles of $$ 175.2^\circ/94.3^\circ $$, confirming minimal ring distortion. Substituents at the 1-position of the cyclohexyl ring preferentially occupy equatorial positions to minimize 1,3-diaxial strain.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl₃):

- Pyridine protons: δ 8.47–8.42 (m, 2H), 7.73–7.70 (m, 1H)

- Cyclohexyl protons: δ 2.53–2.47 (m, 1H), 1.99–1.93 (m, 2H), 1.79–1.62 (m, 4H)

- Hydroxyl proton: δ 3.23 (s, 1H, exchanges with D₂O)

13C NMR (100 MHz, CDCl₃):

- Pyridine carbons: δ 148.3 (C-2), 138.5 (C-3), 123.2 (C-4)

- Cyclohexyl carbons: δ 42.9 (C-1), 25.1 (C-2/C-6), 23.6 (C-3/C-5)

- Methine carbon: δ 74.8 (C-OH)

Table 2: Key NMR Assignments

| Group | $$ ^1\text{H} \, \delta \, (\text{ppm}) $$ | $$ ^{13}\text{C} \, \delta \, (\text{ppm}) $$ |

|---|---|---|

| Pyridine (C-2) | – | 148.3 |

| Cyclohexyl (C-1) | 2.53–2.47 | 42.9 |

| Hydroxyl-bearing C | 3.23 | 74.8 |

Infrared (IR) Spectroscopy of Functional Groups

IR spectra (KBr) show characteristic absorptions:

- O–H stretch: $$ 3329–3475 \, \text{cm}^{-1} $$ (broad, hydrogen-bonded)

- Aromatic C–H stretch: $$ 3022–3081 \, \text{cm}^{-1} $$

- C–O stretch: $$ 1080–1108 \, \text{cm}^{-1} $$

- Pyridine ring vibrations: $$ 1580 \, \text{cm}^{-1} $$ (C═N), $$ 1428 \, \text{cm}^{-1} $$ (C–C)

The absence of N–H stretches (e.g., $$ >3300 \, \text{cm}^{-1} $$) confirms the absence of amine contamination.

Figure 1: IR Spectral Peaks

| Functional Group | Wavenumber ($$ \text{cm}^{-1} $$) |

|---|---|

| O–H (hydroxyl) | 3329–3475 |

| C–O (alcohol) | 1080–1108 |

| Pyridine (C═N) | 1580 |

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10,12,14H,1-3,5-6H2 |

InChI Key |

XVVDJCSNKFUENH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CN=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Cyclohexyl(pyridin-3-yl)methanol has the molecular formula and a molecular weight of 191.27 g/mol. The compound features a cyclohexyl group attached to a pyridine ring at the 3-position, with a hydroxymethyl group (-CH2OH) contributing to its reactivity and solubility characteristics.

Medicinal Chemistry

This compound is being explored for its potential as a pharmacological agent. It has been identified as a useful scaffold in the development of inhibitors for various biological targets, including:

- Histone Deacetylase Inhibitors : The compound can serve as an intermediate in the synthesis of histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

- Antineoplastic Agents : Its structural features may confer antitumor properties, making it a candidate for further investigation in cancer treatment .

Synthesis of Novel Compounds

The compound acts as a versatile building block in organic synthesis. It can be utilized in:

- Functionalized Imidazo[1,2-a]pyridines : this compound has been employed in the synthesis of complex heterocyclic compounds, showing promising yields and functional diversity .

- Covalent Inhibitors : It has been part of the design for covalent inhibitors targeting viral proteases, demonstrating significant inhibition rates against SARS-CoV-2 protease .

Table 1: Summary of Research Findings on this compound

Potential Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Further Pharmacological Studies : Investigating its efficacy and safety profiles as a therapeutic agent could lead to new drug developments.

- Expanding Synthetic Applications : Exploring its utility in synthesizing other complex organic molecules may enhance its value in pharmaceutical chemistry.

Comparison with Similar Compounds

Cyclohexyl(piperidin-4-yl)methanol (CAS 86690-35-9)

- Structural Difference : Replaces the pyridine ring with a piperidine ring (saturated six-membered ring with one nitrogen).

- Implications: Basicity: Piperidine (pKa ~11.3) is more basic than pyridine (pKa ~5.2), altering solubility and reactivity in acidic environments. Applications: Likely used in medicinal chemistry for targeting receptors requiring flexible ligands .

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0)

- Structural Difference : Incorporates a pyridazine ring (two adjacent nitrogen atoms) instead of a single pyridine nitrogen.

- Implications: Hydrogen Bonding: Pyridazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, improving interactions with biological targets like enzymes. Solubility: Increased polarity due to additional nitrogen may improve aqueous solubility compared to cyclohexyl(pyridin-3-yl)methanol. Applications: Explicitly noted for use in pharmaceutical research as an enzyme inhibitor .

Cyclohexanemethanol (CAS 100-49-2)

- Structural Difference: Lacks the pyridine ring, consisting only of a cyclohexyl group bonded to methanol.

- Implications: Hydrophobicity: Higher logP value due to the absence of polar pyridine, making it more suitable for lipid-based formulations. Reactivity: Limited aromatic interactions reduce utility in targeted drug design but enhance its role as a solvent or simple alcohol intermediate .

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

- Structural Difference : Substituted pyridine with electron-withdrawing (Cl) and electron-donating (OCH₃) groups.

- Implications :

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|---|

| This compound | Not Provided | C₁₂H₁₇NO | Chiral center, pyridine-methanol bridge | Drug intermediates, enzyme inhibition |

| Cyclohexyl(piperidin-4-yl)methanol | 86690-35-9 | C₁₂H₂₃NO | Flexible piperidine ring, high basicity | Receptor-targeted therapeutics |

| (5-(Pyridazin-3-yl)pyridin-3-yl)methanol | 1346687-42-0 | C₁₀H₁₀N₂O | Dual nitrogen heterocycle, high polarity | Enzyme inhibitors, drug discovery |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Simple hydrophobic alcohol | Solvent, polymer synthesis |

| (3,6-Dichloro-5-methoxypyridin-2-yl)methanol | Not Provided | C₇H₇Cl₂NO₂ | Electrophilic substituents | Antimicrobial agents |

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl(pyridin-3-yl)methanol, and how can its structure be validated?

this compound can be synthesized via reductive amination or borohydride reduction of a Schiff base intermediate. For example, sodium borohydride in methanol at ambient temperature has been successfully used to reduce analogous imine precursors to yield secondary alcohols . Structural validation should include:

- Elemental analysis to confirm stoichiometry.

- Spectroscopic techniques :

- IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H/N-H stretches.

- 1H-NMR to resolve cyclohexyl and pyridinyl proton environments, including coupling patterns for stereochemical assignments.

- Mass spectrometry (EI or ESI) for molecular ion confirmation .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental handling?

Key properties include:

- Boiling point : Estimated ~180–200°C (based on cyclohexylmethanol analogs) .

- Hydrophobicity : The cyclohexyl group increases lipophilicity, impacting solubility in polar solvents (e.g., methanol, ethanol) and requiring use of co-solvents like DMSO for biological assays .

- Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at –20°C in airtight containers is advised .

- Safety : Use PPE (gloves, goggles) and ensure ventilation due to potential irritancy (analogous to cyclohexylmethanol hazards) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound in asymmetric catalysis?

- Basis set selection : Use 6-311G with supplementary diffuse and polarization functions (e.g., d, f orbitals) to model electron density around the pyridine ring and hydroxyl group accurately .

- Transition state analysis : Employ density functional theory (DFT) at the B3LYP level to identify stereochemical outcomes in catalytic hydrogenation or cross-coupling reactions involving the cyclohexyl moiety.

- Solvent effects : Simulate solvent interactions (e.g., methanol, THF) using COSMO-RS to predict reaction rates and selectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type variability .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .

- Target engagement studies : Apply SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding to purported targets (e.g., kinases, GPCRs) .

Q. How does steric hindrance from the cyclohexyl group influence regioselectivity in nucleophilic aromatic substitution reactions?

- Steric maps : Generate steric occupancy plots (e.g., using MOE or Schrödinger) to quantify spatial constraints near the pyridine nitrogen.

- Kinetic vs. thermodynamic control : Monitor reaction progress under varying temperatures (e.g., 0°C vs. reflux) to isolate intermediates and identify dominant pathways .

- Isotope labeling : Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding interactions that may direct substitution patterns .

Methodological Notes

- Synthetic routes : Prioritize NaBH₄ reduction for scalability and minimal byproducts .

- Crystallography : SHELXL refinement is recommended for high-resolution structural data; twinning or disorder in the cyclohexyl ring may require specialized constraints .

- Safety protocols : Adopt ALARA principles for handling volatile solvents during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.